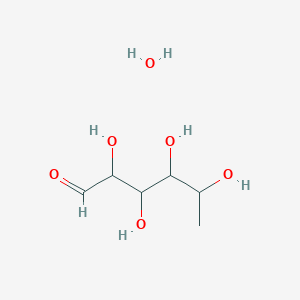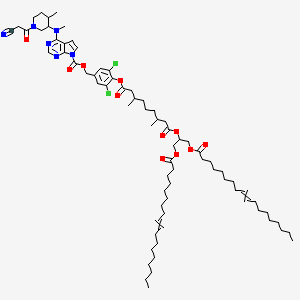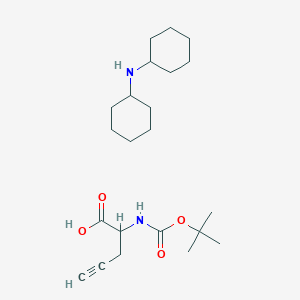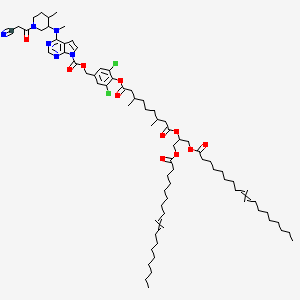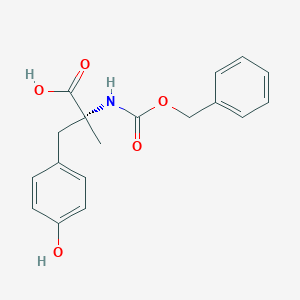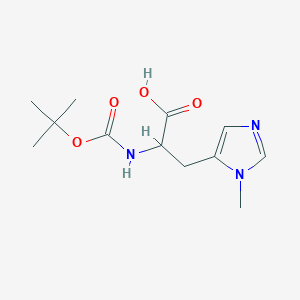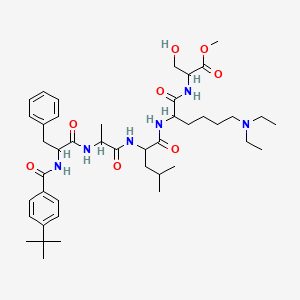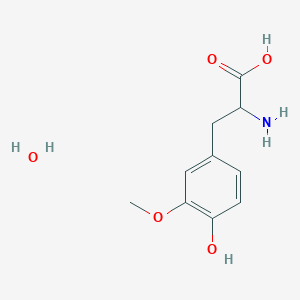
3-Methoxy-L-tyrosine Dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its molecular formula C10H13NO4•H2O and a molecular weight of 229.2 g/mol . It is primarily used in biochemical research, particularly in studies related to Parkinson’s disease and other neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxy-L-tyrosine Dihydrate can be synthesized through the methylation of L-DOPA. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl group at the 3-position of the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its dihydrate form. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-L-tyrosine Dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound back to its parent form, L-DOPA.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-DOPA and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methoxy-L-tyrosine Dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The primary mechanism of action of 3-Methoxy-L-tyrosine Dihydrate involves its conversion to 3-O-methyldopa by the enzyme catechol-O-methyltransferase (COMT). This conversion inhibits the decarboxylation of L-DOPA to dopamine, thereby modulating the levels of dopamine in the brain. This mechanism is particularly relevant in the context of Parkinson’s disease, where maintaining optimal dopamine levels is crucial for managing symptoms .
Comparaison Avec Des Composés Similaires
L-DOPA: The parent compound of 3-Methoxy-L-tyrosine Dihydrate, used extensively in the treatment of Parkinson’s disease.
3,4-Dihydroxy-L-phenylalanine: Another derivative of L-DOPA with similar biochemical properties.
3-Methoxytyramine: A metabolite of dopamine with distinct pharmacological effects.
Uniqueness: this compound is unique due to its specific methylation at the 3-position, which imparts distinct biochemical properties. Unlike L-DOPA, it does not undergo decarboxylation to form dopamine directly, making it a valuable tool for studying the metabolic pathways and pharmacokinetics of L-DOPA and its derivatives .
Propriétés
Formule moléculaire |
C10H15NO5 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2 |
Clé InChI |
IDRRCKUGGXLORG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


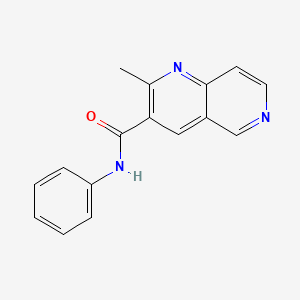
![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide](/img/structure/B13392341.png)
![1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline](/img/structure/B13392344.png)
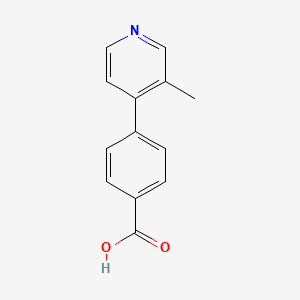
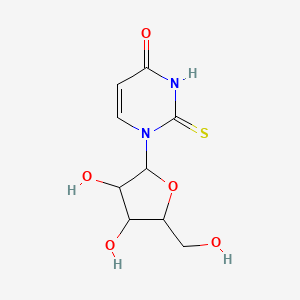
![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)
